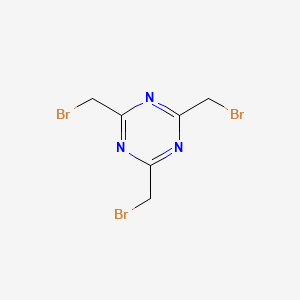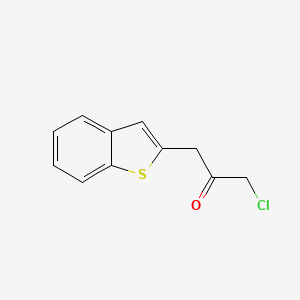![molecular formula C17H8F3N3O3 B14180089 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile CAS No. 916661-08-0](/img/structure/B14180089.png)
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile is a chemical compound with the molecular formula C17H8F3N3O3 It is known for its unique structure, which includes a quinoline core substituted with a nitro group and a trifluoromethyl group
Métodos De Preparación
The synthesis of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline with 2-nitro-5-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Coupling Reactions: The quinoline core can undergo coupling reactions with various aryl halides to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile can be compared with other similar compounds, such as:
6-Fluoro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline: This compound has a similar structure but includes a fluorine atom and a methyl group, which can alter its reactivity and applications.
2-Quinolinecarbonitrile derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
916661-08-0 |
|---|---|
Fórmula molecular |
C17H8F3N3O3 |
Peso molecular |
359.26 g/mol |
Nombre IUPAC |
6-[2-nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H8F3N3O3/c18-17(19,20)11-2-6-15(23(24)25)16(8-11)26-13-4-5-14-10(7-13)1-3-12(9-21)22-14/h1-8H |
Clave InChI |
APUDFGJAAYIHFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)


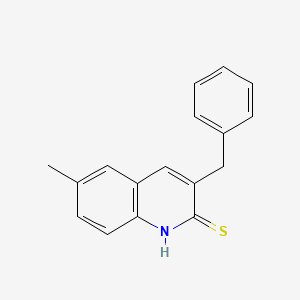
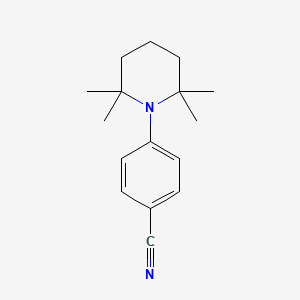
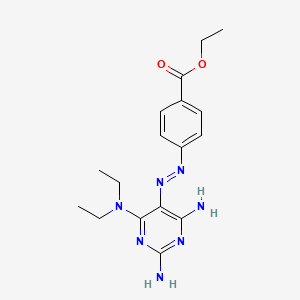

![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

